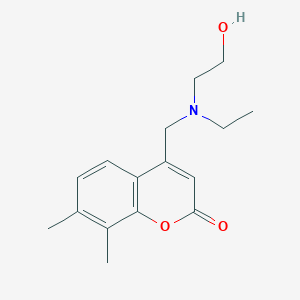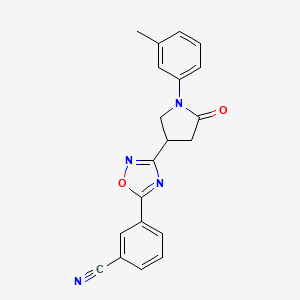![molecular formula C20H16N4O4S2 B2823391 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477211-85-1](/img/structure/B2823391.png)
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an indoline, a thiadiazole, and a benzo[d][1,3]dioxole. Indolines are a type of heterocycle that are found in many natural products and pharmaceuticals. Thiadiazoles are another type of heterocycle that are often used in medicinal chemistry due to their wide range of biological activities. Benzo[d][1,3]dioxoles are aromatic compounds that are also found in a variety of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocycles. The compound would likely be planar due to the conjugation in the aromatic rings. The presence of the sulfur atom in the thiadiazole ring could potentially introduce some stereochemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the heterocycles and the sulfur atom. It’s likely that the compound would be relatively polar due to the presence of the heteroatoms. The compound could potentially form hydrogen bonds with other molecules due to the presence of the nitrogen atoms .Aplicaciones Científicas De Investigación
Angiotensin II Receptor Antagonistic Activities
- Benzimidazole derivatives, including those with 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings, were synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. These compounds demonstrated high affinity for the AT1 receptor and inhibited the AII-induced pressor response, indicating potential applications in cardiovascular research (Kohara et al., 1996).
Antibacterial Agents
- Novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and evaluated as antibacterial agents against Gram-positive and Gram-negative bacteria. These compounds exhibited a broad spectrum of antibacterial activity (Borad et al., 2015).
Anticancer Activity
- A series of 5-(3-indolyl)-1,3,4-thiadiazoles were synthesized and their cytotoxicity against human cancer cell lines was analyzed. Certain derivatives showed significant cytotoxicity, indicating potential applications in cancer research (Kumar et al., 2010).
Antioxidant Activity
- New 5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical-scavenging method. Some compounds showed promising antioxidant activities (Abo‐Salem et al., 2013).
Anticonvulsant Agents
- N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for anticonvulsant activities. The study identified potent compounds effective against seizures, contributing to neuropharmacological research (Nath et al., 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds with a benzo[d][1,3]dioxole structure feature have been used in the synthesis of benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets.
Mode of Action
Similar compounds have been shown to have anticancer activity . They can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly, causing mitotic blockade and cell apoptosis . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The compound has been shown to have potent growth inhibition properties against certain cancer cell lines . For example, similar compounds have shown IC50 values generally below 5 μM against three human cancer cell lines . One compound showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-17(24-8-7-12-3-1-2-4-14(12)24)10-29-20-23-22-19(30-20)21-18(26)13-5-6-15-16(9-13)28-11-27-15/h1-6,9H,7-8,10-11H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNLZFAAFVBIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2823311.png)
![N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2823312.png)





![ethyl 5-(5-phenyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2823321.png)

![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)
![ethyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2823329.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)
